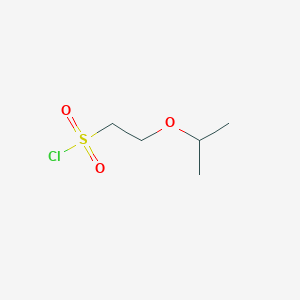
2-(Propan-2-yloxy)ethane-1-sulfonyl chloride
Vue d'ensemble
Description
“2-(Propan-2-yloxy)ethane-1-sulfonyl chloride”, also known as TES-Cl, is an organic compound with the CAS Number: 1249441-42-6 . It has a molecular weight of 186.66 . This compound is widely used as a coupling reagent in the synthesis of peptides, nucleotides, and other small molecules.
Molecular Structure Analysis
The InChI code for “2-(Propan-2-yloxy)ethane-1-sulfonyl chloride” is 1S/C5H11ClO3S/c1-5(2)9-3-4-10(6,7)8/h5H,3-4H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“2-(Propan-2-yloxy)ethane-1-sulfonyl chloride” is a liquid at room temperature . It should be stored at 4°C .
Applications De Recherche Scientifique
Organic Sulfur Mechanisms
- Reactions of Hydroxyalkanesulfonyl Chlorides : The first preparation of a compound that is both an alcohol and a sulfonyl chloride, 2-hydroxyethanesulfonyl chloride, was achieved. This compound, similar in structure to 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride, showed reactions with water and alcohols, mainly proceeding via intramolecular cyclization to form β-sultone. In the presence of tertiary amines, a part of the reaction proceeded via hydroxymethylsulfene (King & Hillhouse, 1983).
Catalysis and Oxidation
- Oxidation of Sulphoxides and Dioxan by Dioxygen : Some sulphoxides, when treated with dioxygen in aqueous propan-2-ol with iridium or rhodium catalysts, were oxidized to sulphones. This process could provide insight into reactions involving similar sulfonyl chlorides (Henbest & Trocha-Grimshaw, 1974).
Sulfonylation of Alcohols
- Sulfonylation with Methanesulfonyl Chloride and p-Toluenesulfonyl Chloride : 2-alkynyl and 2-alkenyl alcohols were effectively sulfonylated using a combination of tertiary amine and potassium carbonate. This process could be safely conducted on a large scale, avoiding the production of explosive by-products (Tanabe et al., 1995).
Synthesis of Sulfonyl Chlorides
- Synthesis of ω-CF3O-substituted Aliphatic Sulfonyl Chlorides : A method for synthesizing ω-CF3O-substituted aliphatic sulfonyl chlorides was developed, which could be used in the sulfonylation reaction with amines. This method has potential applications in synthesizing related compounds (Logvinenko et al., 2021).
Miscellaneous Applications
- Synthesis of Functional Aromatic Multisulfonyl Chlorides : Functional aromatic bis(sulfonyl chlorides) were synthesized, involving oxidative chlorination of S-(aryl)-N,N'-diethylthiocarbamate, alkyl- or benzyl thiophenyl groups as masked nonreactive precursors to sulfonyl chlorides. These multisulfonyl chlorides serve as starting blocks for the preparation of complex organic molecules (Percec et al., 2001).
Safety And Hazards
The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H314 and H335, indicating that it causes severe skin burns and eye damage, and may cause respiratory irritation . Various precautionary measures are advised, including avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
2-propan-2-yloxyethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO3S/c1-5(2)9-3-4-10(6,7)8/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUXPIRDIANXNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Propan-2-yloxy)ethane-1-sulfonyl chloride | |
CAS RN |
1249441-42-6 | |
| Record name | 2-(propan-2-yloxy)ethane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(Dimethylamino)methyl]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B1374466.png)
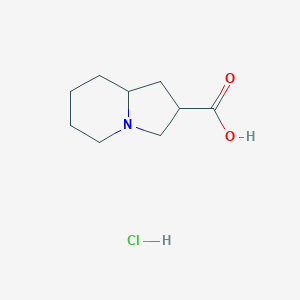

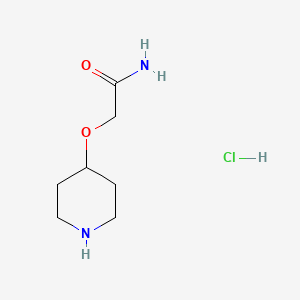

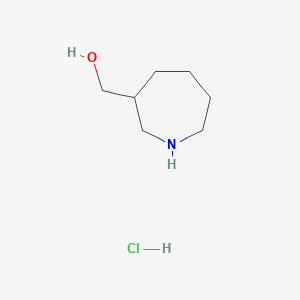


![2-Chloro-1-[2-(thiophen-2-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1374477.png)

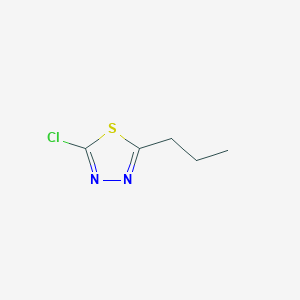

amine](/img/structure/B1374483.png)
